![molecular formula C17H11N3O B11954435 2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)
2-[(2-Benzoylanilino)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Benzoylanilino)methylene]malononitrile is an organic compound with the molecular formula C17H11N3O It is known for its unique structure, which includes a benzoylanilino group attached to a methylene malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Benzoylanilino)methylene]malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with malononitrile in the presence of a base catalyst. The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like Ti-Al-Mg hydrotalcite. The reaction is performed at a temperature of around 60°C, and the process is considered green and efficient .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of solid catalysts and eco-friendly processes is emphasized to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Benzoylanilino)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can participate in substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-[(2-Benzoylanilino)methylene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the production of specialty chemicals, pharmaceuticals, and materials science
Mechanism of Action
The mechanism of action of 2-[(2-Benzoylanilino)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2-Benzoylanilino)methylene]malononitrile include:
- 2-[(4-Ethoxyanilino)methylene]malononitrile
- 2-[(2,4-Dimethylanilino)methylene]malononitrile
- 2-[(2,3-Dichloroanilino)methylene]malononitrile
- 2-[(3,4-Dichloroanilino)methylene]malononitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific benzoylanilino group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C17H11N3O |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[(2-benzoylanilino)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H11N3O/c18-10-13(11-19)12-20-16-9-5-4-8-15(16)17(21)14-6-2-1-3-7-14/h1-9,12,20H |
InChI Key |
GCOWZZZYTAOAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




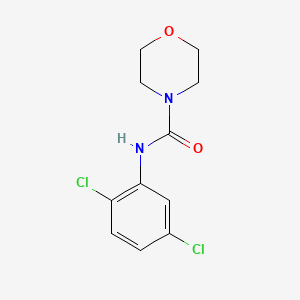
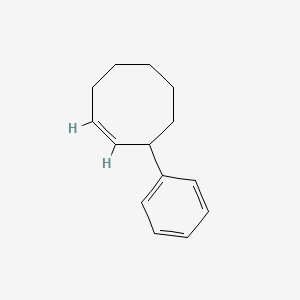
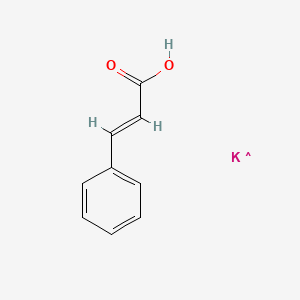

![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

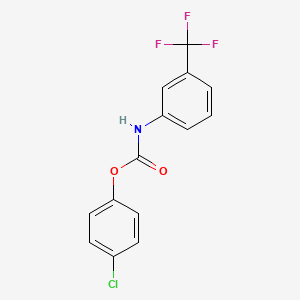



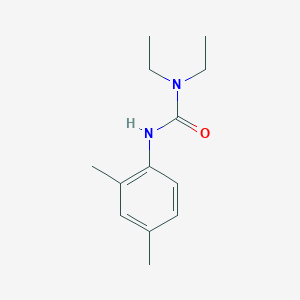
![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)
